molecular formula C26H19N3O3S B4616793 6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B4616793
M. Wt: 453.5 g/mol
InChI Key: AHRUSMHGNHXQSI-KQWNVCNZSA-N
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Description

6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C26H19N3O3S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.11471265 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

6-benzyl-2-[4-(benzyloxy)benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been a subject of research for its synthesis and antimicrobial evaluation. In the study by Karthikeyan et al. (2009), a series of arylidene thiazolo triazinediones were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial and antifungal activities, highlighting the chemical's potential in contributing to new antimicrobial agents (Karthikeyan et al., 2009).

Antiproliferative Activity

Another area of research interest is the compound's potential antiproliferative activity against cancer cell lines. A study by Abd El-Moneim et al. (2015) explored the synthesis of fused 1,2,4-triazine derivatives and their primary in vitro screening for antimicrobial and antitumor activities. This research provides insight into the compound's potential use in developing new antitumor agents, contributing to cancer research and therapy development (Abd El-Moneim et al., 2015).

Inhibition of Acetylcholinesterase

The compound's derivatives have also been studied for their acetylcholinesterase inhibitory activity, which is significant for Alzheimer's disease research. Liu et al. (2009) synthesized a series of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives and evaluated their efficacy as acetylcholinesterase inhibitors. Some derivatives exhibited promising inhibition, suggesting the potential for developing new therapeutic agents for neurodegenerative diseases (Liu et al., 2009).

Properties

IUPAC Name

(2Z)-6-benzyl-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c30-24-22(15-18-7-3-1-4-8-18)28-29-25(31)23(33-26(29)27-24)16-19-11-13-21(14-12-19)32-17-20-9-5-2-6-10-20/h1-14,16H,15,17H2/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUSMHGNHXQSI-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 3
Reactant of Route 3
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 4
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 5
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 6
6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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